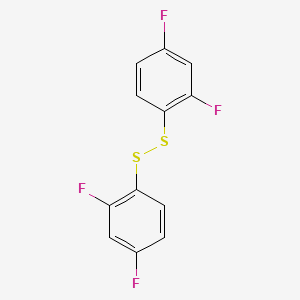

Bis(2,4-difluorophenyl)disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Bis(2,4-difluorophenyl)disulfide” is a chemical compound. It is used as a pharmaceutical intermediate . It is soluble in methanol and acetone .

Molecular Structure Analysis

The molecular formula of “Bis(2,4-difluorophenyl)disulfide” is C12H8F2S2 . The molecular weight is 254.319 .Physical And Chemical Properties Analysis

“Bis(2,4-difluorophenyl)disulfide” has a molecular weight of 254.319 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 292.2±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Self-Healing Materials

Aromatic disulfide metathesis, notably involving compounds like bis(2,4-difluorophenyl)disulfide, has been utilized in the development of self-healing materials. This includes the creation of self-healing poly(urea–urethane) elastomers that demonstrate significant healing efficiency at room temperature without the need for catalysts or external intervention. Such materials have potential applications in various industries due to their durability and self-repairing capabilities (Rekondo et al., 2014).

Polymer Synthesis

Bis(2,4-difluorophenyl)disulfide and its derivatives have been used in the polymerization processes. For instance, photo-oxidative polymerization of certain disulfide compounds has been employed to synthesize poly(thioarylene) polymers. This process is significant for the formation of specialized polymers without metal salt contamination, useful in various industrial applications (Yamamoto et al., 1993).

Odorless Synthesis

Derivatives of bis(2,4-difluorophenyl)disulfide, like bis[4-(trimethylsilyl)phenyl]disulfide, have been developed as odorless equivalents of common disulfides. These are useful in synthesizing compounds like selenium(II) chloride and selenium(IV) trichloride. The odorless nature of these compounds makes them more suitable for use in laboratory and industrial settings, where strong odors can be a significant hindrance (Patra et al., 2005).

Chemical Synthesis and Reactions

Bis(2,4-difluorophenyl)disulfide has been explored for its role in various chemical synthesis processes. For example, it has been used in the solid-phase combinatorial synthesis of benzothiazole and benzothiazepine derivatives (Lee et al., 2001). Moreover, its derivatives have been used in vulcanization reactions for materials like cis-1,4-polyisoprene, demonstrating its versatility in chemical engineering and materials science (Pimblott et al., 1975).

High-Pressure Chemistry

The application of bis(2,4-difluorophenyl)disulfide in high-pressure chemistry has been studied. For instance, its involvement in disulfide metathesis reactions under high-pressure conditions offers new insights into dynamic covalent chemistry and the behavior of chemical compounds under extreme conditions (Sobczak et al., 2018).

Battery Technology

In the field of battery technology, bis(2,4-difluorophenyl)disulfide derivatives have been utilized. For instance, their use in rechargeable lithium batteries as sulfur receptors has shown potential in improving capacity retention and material utilization, demonstrating the compound’s utility in energy storage technologies (Wang et al., 2021).

Organometallic Syntheses

The application of bis(2,4-difluorophenyl)disulfide in organometallic syntheses has been explored. It's used in the synthesis of novel organometallic compounds, showcasing its role in the development of new materials with potential industrial and technological applications (Jesberger et al., 2003).

Eigenschaften

IUPAC Name |

1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKQABPXQJXKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)SSC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708992.png)

![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)